molecular formula C19H20ClN3O3 B6484792 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea CAS No. 922896-92-2

1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea

Cat. No.: B6484792
CAS No.: 922896-92-2
M. Wt: 373.8 g/mol
InChI Key: LGVUIFCMDTVUSY-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an indole moiety, which are linked through a urea functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general synthetic route can be summarized as follows:

    Preparation of 5-chloro-2-methoxyphenyl isocyanate: This intermediate is synthesized by reacting 5-chloro-2-methoxyaniline with phosgene or a phosgene equivalent under anhydrous conditions.

    Reaction with 1-(2-methoxyethyl)-1H-indole-3-amine: The isocyanate intermediate is then reacted with 1-(2-methoxyethyl)-1H-indole-3-amine in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, to form the final urea derivative.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy groups, converting them into corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage or other reducible functional groups present in the compound.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new urea-based derivatives with potential biological activities.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers explore its mechanism of action and efficacy in various disease models.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the urea linkage and the indole moiety.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea can be compared with other similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]thiourea: This compound has a thiourea linkage instead of a urea linkage, which may result in different chemical and biological properties.

    1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]carbamate: The carbamate derivative may have different reactivity and stability compared to the urea derivative.

    1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]amide: The amide linkage in this compound may lead to different pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-25-10-9-23-12-16(14-5-3-4-6-17(14)23)22-19(24)21-15-11-13(20)7-8-18(15)26-2/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVUIFCMDTVUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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